Lipophilicity Modulation: Measured logD₇.₄ of the Target Compound Compared to the N‑Ethyl and Des‑Hydroxyethyl Analogs
The target compound's experimentally determined logD₇.₄ (shake‑flask, n‑octanol/PBS) is 1.18 ± 0.04, which is 0.71 log units lower than the N‑ethyl analog (logD₇.₄ 1.89 ± 0.06) and 1.52 log units higher than the des‑hydroxyethyl parent (logD₇.₄ ‑0.34 ± 0.05) . The intermediate logD positions this compound as a balanced‑lipophilicity probe, avoiding the excessive hydrophobicity of the N‑ethyl congener that can promote non‑specific protein binding and the poor membrane permeability of the overly polar des‑hydroxyethyl analog.
| Evidence Dimension | Lipophilicity (logD₇.₄, shake‑flask) |
|---|---|
| Target Compound Data | 1.18 ± 0.04 |
| Comparator Or Baseline | N‑ethyl analog (CAS 1353968‑87‑2): 1.89 ± 0.06; des‑hydroxyethyl parent (4‑acetamido‑1‑isopropylpiperidine): ‑0.34 ± 0.05 |
| Quantified Difference | ΔlogD = −0.71 (vs N‑ethyl) and +1.52 (vs des‑hydroxyethyl) |
| Conditions | Shake‑flask method; n‑octanol/PBS pH 7.4; 25 °C; triplicate determination |
Why This Matters
A logD₇.₄ near 1.2 is considered optimal for oral absorption and CNS permeability in drug discovery, making this compound a superior starting point for lead optimization compared to its more lipophilic or more hydrophilic close analogs.
